Cas no 1036616-28-0 (2-amino-N-(2-chlorophenyl)methyl-4,5-dimethylbenzene-1-sulfonamide)

2-amino-N-(2-chlorophenyl)methyl-4,5-dimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide
- 2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzenesulfonamide
- Z359337974
- Benzenesulfonamide, 2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethyl-
- 2-amino-N-(2-chlorophenyl)methyl-4,5-dimethylbenzene-1-sulfonamide
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- Inchi: 1S/C15H17ClN2O2S/c1-10-7-14(17)15(8-11(10)2)21(19,20)18-9-12-5-3-4-6-13(12)16/h3-8,18H,9,17H2,1-2H3
- InChI Key: VWBDKICXYMOOGT-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CNS(C1C=C(C)C(C)=CC=1N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 437
- XLogP3: 3.6
- Topological Polar Surface Area: 80.6
2-amino-N-(2-chlorophenyl)methyl-4,5-dimethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01005648-5g |
2-Amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide |
1036616-28-0 | 95% | 5g |
¥9926.0 | 2023-04-06 | |
Enamine | EN300-108402-1.0g |
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide |
1036616-28-0 | 95.0% | 1.0g |
$699.0 | 2025-02-19 | |
Enamine | EN300-108402-0.1g |
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide |
1036616-28-0 | 95.0% | 0.1g |
$241.0 | 2025-02-19 | |
Enamine | EN300-108402-0.05g |
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide |
1036616-28-0 | 95.0% | 0.05g |
$162.0 | 2025-02-19 | |
Enamine | EN300-108402-0.5g |
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide |
1036616-28-0 | 95.0% | 0.5g |
$546.0 | 2025-02-19 | |
Enamine | EN300-108402-10.0g |
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide |
1036616-28-0 | 95.0% | 10.0g |
$3007.0 | 2025-02-19 | |
Enamine | EN300-108402-5g |
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide |
1036616-28-0 | 95% | 5g |
$2028.0 | 2023-10-27 | |
1PlusChem | 1P01A0JL-250mg |
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide |
1036616-28-0 | 95% | 250mg |
$491.00 | 2023-12-26 | |
1PlusChem | 1P01A0JL-5g |
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide |
1036616-28-0 | 95% | 5g |
$2569.00 | 2023-12-26 | |
Enamine | EN300-108402-0.25g |
2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide |
1036616-28-0 | 95.0% | 0.25g |
$347.0 | 2025-02-19 |
2-amino-N-(2-chlorophenyl)methyl-4,5-dimethylbenzene-1-sulfonamide Related Literature
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2. Back matter
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on 2-amino-N-(2-chlorophenyl)methyl-4,5-dimethylbenzene-1-sulfonamide
Comprehensive Overview of 2-amino-N-(2-chlorophenyl)methyl-4,5-dimethylbenzene-1-sulfonamide (CAS No. 1036616-28-0): Properties, Applications, and Research Insights
The compound 2-amino-N-(2-chlorophenyl)methyl-4,5-dimethylbenzene-1-sulfonamide (CAS No. 1036616-28-0) is a specialized sulfonamide derivative with a unique molecular structure that has garnered significant attention in pharmaceutical and chemical research. This organosulfur compound features a 2-chlorophenyl group attached to a dimethylbenzene core via a sulfonamide linkage, making it a valuable scaffold for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive intermediate due to the presence of both amino and sulfonamide functional groups, which are known to enhance binding affinity in biological systems.
In recent years, the demand for sulfonamide-based compounds like 1036616-28-0 has surged, driven by their versatility in medicinal chemistry and agrochemical development. A growing body of literature highlights its role in the synthesis of targeted therapeutics, particularly in the context of enzyme inhibition and receptor modulation. The compound's structural adaptability allows for precise modifications, making it a focal point for studies on structure-activity relationships (SAR). Notably, its chlorophenyl moiety contributes to enhanced lipophilicity, a property critical for improving drug bioavailability—a hot topic in pharmacokinetic optimization discussions.
From a synthetic chemistry perspective, 2-amino-N-(2-chlorophenyl)methyl-4,5-dimethylbenzene-1-sulfonamide exemplifies advancements in green chemistry methodologies. Researchers are exploring catalyst-free reactions and solvent-free conditions to produce this compound sustainably, aligning with global trends toward eco-friendly synthesis. Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to validate its purity and structural integrity, addressing the pharmaceutical industry's stringent quality control requirements. These efforts resonate with the broader scientific community's push for high-precision chemical manufacturing.
The compound's relevance extends to computational chemistry, where molecular docking simulations predict its interactions with biological targets. Such studies often appear in searches related to AI-driven drug design, reflecting the intersection of cheminformatics and machine learning in modern research. Furthermore, its thermal stability and crystallographic properties make it a candidate for materials science applications, including the development of advanced polymers—a niche yet rapidly growing field.
Despite its technical complexity, CAS No. 1036616-28-0 is frequently discussed in forums focusing on patent analysis and intellectual property in chemical innovation. Its inclusion in commercial chemical libraries underscores its utility as a building block for diverse research pipelines. As the scientific community continues to explore structure-based drug discovery, this compound remains a compelling subject for both academic and industrial investigations, bridging gaps between benchside research and translational applications.
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